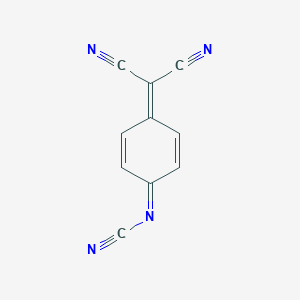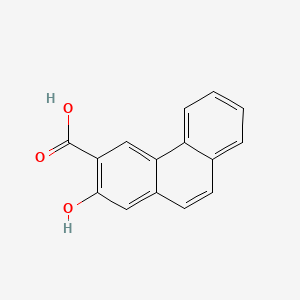
2-hydroxyphenanthrene-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyphenanthrene-3-carboxylic acid is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It features a phenanthrene core with a hydroxyl group at the 2-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxyphenanthrene-3-carboxylic acid can be achieved through several methods:
Oxidation of Phenanthrene Derivatives: One common method involves the oxidation of 2-hydroxyphenanthrene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions
Carboxylation of Phenanthrene Derivatives: Another approach is the carboxylation of 2-hydroxyphenanthrene using carbon dioxide (CO₂) in the presence of a strong base like sodium hydroxide (NaOH) followed by acidification.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones and other oxidized derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed:
Oxidation Products: Quinones, carboxylated derivatives
Reduction Products: Alcohols, aldehydes
Substitution Products: Various substituted phenanthrene derivatives
Scientific Research Applications
2-Hydroxyphenanthrene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxyphenanthrene-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Hydroxybenzoic Acid (Salicylic Acid): Similar in having a hydroxyl and carboxylic acid group but differs in the aromatic core structure.
Phenanthrene-3-carboxylic Acid: Lacks the hydroxyl group at the 2-position, leading to different chemical and biological properties.
2-Hydroxyphenanthrene: Lacks the carboxylic acid group, affecting its reactivity and applications.
Uniqueness:
Properties
CAS No. |
117978-17-3 |
|---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-hydroxyphenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-14-7-10-6-5-9-3-1-2-4-11(9)12(10)8-13(14)15(17)18/h1-8,16H,(H,17,18) |
InChI Key |
HRMHOILNYDWFNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC(=C(C=C32)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)

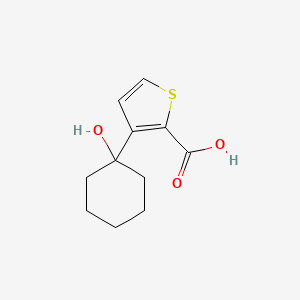
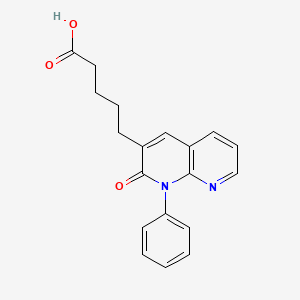
![1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene](/img/structure/B14305939.png)
![4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate](/img/structure/B14305946.png)
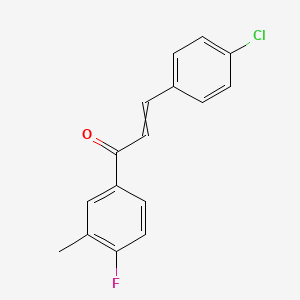
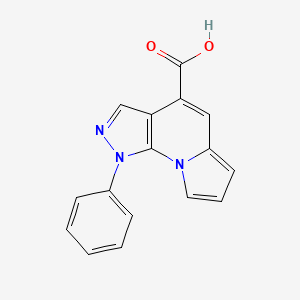

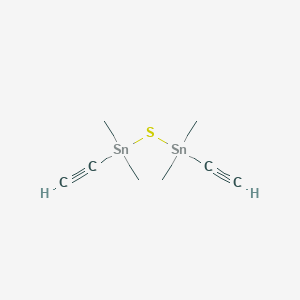
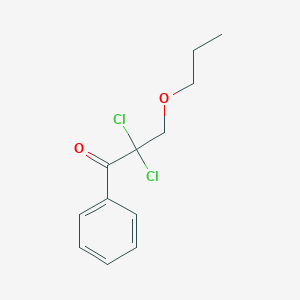

![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
